(2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride
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Overview
Description
“(2-Prop-2-enylpiperidin-2-yl)methanol;hydrochloride” is a chemical compound with potential applications in various fields. It has a CAS Number of 2375267-78-8 and a molecular weight of 191.7 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (2-allylpiperidin-2-yl)methanol hydrochloride . The InChI code is 1S/C9H17NO.ClH/c1-2-5-9(8-11)6-3-4-7-10-9;/h2,10-11H,1,3-8H2;1H .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 191.7 .
Scientific Research Applications
Catalytic Activity and Asymmetric Synthesis
Research has explored the synthesis of novel chiral ligands based on piperidinylmethanol derivatives for use in catalytic reactions. For example, enantiopure β-amino alcohols derived from pipecolinic acid have demonstrated unique behavior in the stereocontrol of reactions involving diethylzinc and benzaldehyde, showcasing their potential in asymmetric synthesis and catalysis (Alvarez-Ibarra et al., 2010).
Crystal Structure Analysis
Studies on the crystal structure of compounds containing piperidinyl groups have revealed insights into molecular interactions and structural properties. For instance, crystallographic analysis of certain adducts has helped in understanding the molecular arrangements and interactions within such structures (Revathi et al., 2015).
Kinetics and Reaction Mechanisms
The kinetics and reaction mechanisms of compounds related to piperidinyl methanol derivatives have been investigated. Research on the hydrogenation of specific hydrochloride compounds has contributed to a deeper understanding of the influence of solvents and reaction conditions on catalytic processes (Jelčić et al., 2016).
NMDA Receptor Antagonism
Compounds with piperidinyl structures have been identified as potent antagonists for specific NMDA receptor subunits. This suggests potential applications in neurological research and the development of therapies for conditions mediated by NMDA receptor activity (Borza et al., 2007).
Solvatochromism and Molecular Interactions
Research into the solvatochromic behavior of compounds in aqueous alcohol solutions has provided insights into the effects of solvent interactions on molecular properties. This type of study is crucial for understanding how different environments can influence the behavior of chemical compounds, with implications for their use in various applications (Tada et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
(2-prop-2-enylpiperidin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-5-9(8-11)6-3-4-7-10-9;/h2,10-11H,1,3-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGUZZHFBAVXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCN1)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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